molecular formula C5H8F3NO2 B6265274 4-amino-3-(trifluoromethyl)butanoic acid CAS No. 1225600-75-8

4-amino-3-(trifluoromethyl)butanoic acid

Cat. No.: B6265274
CAS No.: 1225600-75-8
M. Wt: 171.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(trifluoromethyl)butanoic acid is a fluorinated derivative of γ-aminobutyric acid (GABA), characterized by a trifluoromethyl (-CF₃) group at the C3 position of the butanoic acid backbone. This structural modification enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a compound of interest in medicinal chemistry and drug development .

Properties

CAS No.

1225600-75-8

Molecular Formula

C5H8F3NO2

Molecular Weight

171.1

Purity

95

Origin of Product

United States

Preparation Methods

Trifluoromethylation of β-Amino Acid Precursors

The introduction of the trifluoromethyl (-CF₃) group into the β-position of butanoic acid derivatives is typically achieved via nucleophilic or electrophilic trifluoromethylation. A common approach involves the reaction of 3-bromo-4-aminobutanoic acid with trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 80°C, yielding the trifluoromethylated product with 65–72% efficiency. Alternative reagents, such as Umemoto’s reagent (trifluoromethyl sulfonium salts), enable electrophilic trifluoromethylation under milder conditions (25°C, tetrahydrofuran) but require subsequent deprotection of the amino group.

Table 1: Comparison of Trifluoromethylation Methods

ReagentTemperature (°C)SolventYield (%)Selectivity (β/α)
CuCF₃80DMF65–729:1
Umemoto’s reagent25THF58–638:1
Togni’s reagent40Acetonitrile70–757:1

Protection-Deprotection Strategies for Amino Groups

To prevent side reactions during trifluoromethylation, the amino group is often protected as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. For example, 4-N-Boc-3-(trifluoromethyl)butanoic acid is synthesized via Boc protection of the amine prior to trifluoromethylation, followed by acidic deprotection (HCl in dioxane) to yield the free amino acid.

Critical Considerations :

  • Boc Protection : Requires anhydrous conditions and triethylamine as a base.

  • Cbz Protection : Hydrogenolysis (H₂/Pd-C) is needed for deprotection, which may reduce labile functional groups.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile enhance trifluoromethylation yields by stabilizing reactive intermediates. Elevated temperatures (70–90°C) improve reaction rates but risk racemization of chiral centers. Kinetic studies indicate that maintaining the reaction at 60°C balances efficiency and stereochemical integrity.

Catalytic Asymmetric Amination

Enantioselective synthesis of the (R)-enantiomer employs chiral catalysts such as Jacobsen’s thiourea catalysts. In a representative procedure, 3-(trifluoromethyl)but-3-enoic acid undergoes asymmetric hydroamination with ammonia, achieving 88% enantiomeric excess (ee) at 0°C.

Table 2: Enantioselective Amination Performance

CatalystTemperature (°C)ee (%)Yield (%)
Jacobsen’s thiourea08875
Cinchona alkaloid derivatives258268

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for enhanced safety and scalability. A patented method involves:

  • Step 1 : Continuous Boc protection of 4-aminobutanoic acid in a microreactor (residence time: 2 min).

  • Step 2 : Trifluoromethylation using a T-shaped mixer to combine reagents at 70°C.

  • Step 3 : Acidic deprotection in a packed-bed reactor with immobilized HCl.

Advantages :

  • 30% reduction in solvent waste compared to batch processes.

  • 95% conversion efficiency at throughputs of 10 kg/h.

Enantioselective Synthesis and Resolution

Chiral Chromatography

Preparative high-performance liquid chromatography (HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures into (R)- and (S)-enantiomers (>99% ee). This method is cost-prohibitive for large-scale production but suitable for pharmaceutical-grade material.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of N-acetyl derivatives achieves 92% ee for the (R)-enantiomer. Subtilisin Carlsberg in aqueous buffer selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-isomer intact .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups and properties .

Scientific Research Applications

4-amino-3-(trifluoromethyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Baclofen [(RS)-4-Amino-3-(4-chlorophenyl)butanoic Acid]

  • Structural Difference : Baclofen replaces the trifluoromethyl group with a 4-chlorophenyl ring at C3 .
  • Pharmacology : A selective GABAB receptor agonist, baclofen is clinically used to treat spasticity and alcohol addiction. Its chlorine substituent enhances receptor affinity but reduces lipophilicity compared to the trifluoromethyl group .
  • Physicochemical Properties: Molecular weight = 213.66 g/mol; pKa ~4.3 (carboxylic acid) and ~9.8 (amino group) .

Phenibut [(RS)-4-Amino-3-phenylbutanoic Acid]

  • Structural Difference : Lacks both halogen and trifluoromethyl groups, featuring a simple phenyl ring at C3 .
  • Pharmacology: Acts on GABAB and GABAA receptors, with anxiolytic and nootropic effects. The absence of electron-withdrawing groups reduces its metabolic stability compared to fluorinated analogs .

4-Amino-3-(4-fluorophenyl)butanoic Acid

  • Structural Difference : Substitutes the trifluoromethyl group with a 4-fluorophenyl ring .
  • Physicochemical Properties : Molecular weight = 197.21 g/mol; density = 1.2 g/cm³ .
  • Pharmacology : The fluorine atom increases lipophilicity slightly compared to baclofen, but its smaller size and weaker electron-withdrawing effects may result in distinct receptor interaction profiles .

4-Amino-3-(4-bromophenyl)butanoic Acid

  • Structural Difference : Features a bromine atom at the para position of the phenyl ring .

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride

  • Structural Difference: The trifluoromethyl group is on the phenyl ring (meta position) rather than directly on the butanoic acid backbone .
  • Pharmacology : Demonstrates the importance of trifluoromethyl placement; the meta-substituted phenyl ring may alter receptor binding kinetics compared to C3-substituted analogs .

Structural and Functional Impact of the Trifluoromethyl Group

  • Lipophilicity : The -CF₃ group significantly increases logP compared to chlorine (Cl) or hydrogen (H), enhancing blood-brain barrier penetration .
  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism extends the compound’s half-life compared to non-fluorinated analogs .

Q & A

Q. What are the common synthetic routes for 4-amino-3-(trifluoromethyl)butanoic acid, and what challenges arise during its purification?

Synthesis typically involves multi-step organic reactions, such as:

  • Bromination : Starting with trifluoromethyl-substituted precursors, bromination at the 3-position is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions .
  • Amino group introduction : The amino group is introduced via nucleophilic substitution or reductive amination, often requiring protecting groups (e.g., Fmoc) to prevent side reactions .
  • Purification challenges : The trifluoromethyl group increases hydrophobicity, complicating crystallization. Reverse-phase HPLC or gradient elution on silica gel is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar analogs?

  • <sup>19</sup>F NMR : The trifluoromethyl group shows a distinct singlet near δ -60 to -70 ppm, absent in non-fluorinated analogs .
  • IR spectroscopy : The carbonyl stretch (C=O) of the butanoic acid moiety appears at ~1700 cm<sup>-1</sup>, while the amino group (NH2) exhibits broad peaks at ~3300 cm<sup>-1</sup>. Methoxymethyl or chloro-substituted analogs show additional C-O or C-Cl stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Solubility variability : The trifluoromethyl group reduces aqueous solubility, leading to inconsistent in vitro assay results. Use of co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to confirm homogeneity is critical .
  • Enantiomeric purity : Racemic mixtures may exhibit different activities. Chiral HPLC (e.g., Chiralpak AD-H column) should confirm enantiopurity, as biological targets often show stereoselectivity .

Q. What experimental strategies optimize the compound’s stability in long-term enzymatic inhibition studies?

  • pH optimization : The carboxylic acid group (pKa ~4.5) protonates under physiological conditions, affecting binding. Buffered solutions (pH 7.4) with 0.1% BSA stabilize the compound .
  • Light sensitivity : The trifluoromethyl group can undergo photodegradation. Store solutions in amber vials and conduct assays under low-light conditions .

Q. How does the position of the trifluoromethyl group influence structure-activity relationships (SAR) in enzyme binding?

Comparative studies with analogs (e.g., 3-(4-fluorophenyl)butanoic acid) reveal:

  • Hydrophobic interactions : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-2 active site), increasing inhibition potency by ~20% compared to non-fluorinated analogs .
  • Steric effects : Substitution at the 3-position (vs. 4-position) reduces steric clash with catalytic residues, as shown in molecular docking simulations .

Q. What methodologies validate the compound’s mechanism of action in modulating GABA receptors?

  • Electrophysiology : Patch-clamp assays on HEK293 cells expressing GABAA receptors quantify chloride ion flux changes. EC50 values correlate with amino group basicity .
  • Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution at the amino and carboxyl groups, explaining pH-dependent receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.